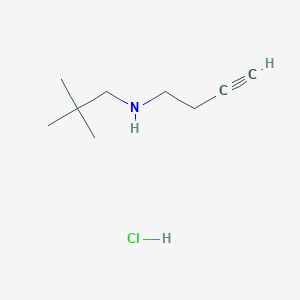

![molecular formula C18H17NO5S B2549867 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- CAS No. 88597-06-2](/img/no-structure.png)

1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds with medicinal properties. These derivatives have been studied for their potential as cyclooxygenase inhibitors, which could have implications for anti-inflammatory and anticancer therapies . The structural diversity of these compounds allows for a range of biological activities, depending on the substituents attached to the isoindole-1,3(2H)-dione core .

Synthesis Analysis

The synthesis of various 1H-isoindole-1,3(2H)-dione derivatives has been achieved through different methods. One approach involves the reaction of bromomethylated precursors with primary amines, followed by oxidation to yield benzo[f]isoindole-4,9-diones . Another method includes the reaction of anhydrides with potassium cyanate or sodium thiocyanate in neutral media, which has been shown to be a facile and convenient synthesis route . Additionally, sulfur-substituted derivatives have been prepared from cyanoethyl disulfide, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of 1H-isoindole-1,3(2H)-dione derivatives has been elucidated using various analytical techniques. X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations have been employed to analyze the structural and conformational properties of these compounds . The IR spectra and structure of phthalimide and its derivatives have been studied, revealing significant spectral and structural changes upon conversion to nitranions .

Chemical Reactions Analysis

The reactivity of 1H-isoindole-1,3(2H)-dione derivatives has been explored in the context of their potential as sulfur-transfer agents . Additionally, the polarographic behavior of novel isoindoles has been investigated, providing insights into the electrochemical properties of these compounds . The synthesis of imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has also been reported, showcasing the stereoselective synthesis of these derivatives .

Physical and Chemical Properties Analysis

The physicochemical properties of new phthalimide derivatives have been determined based on Lipinski’s rule, indicating their potential as drug-like molecules . The vibrational properties of sulfur-substituted phthalimides have been studied, contributing to the understanding of their physical characteristics . The structural assignment of isomeric 1H-indene-1,3(2H)-dione sulfonic acids has been achieved using mass spectrometry, highlighting the importance of structural features on the physical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Derivative Development

Researchers have developed new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, leading to derivatives through the opening reaction of the epoxide with nucleophiles. Such derivatives include amino and triazole derivatives, synthesized from sodium azide, and hydroxyl analogues obtained from cis-hydroxylation, with the hydroxyl groups further converted to acetate (Tan et al., 2016).

Inhibition of Human Leukocyte Elastase

Derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones have shown enhanced inhibitory potency and selectivity for human leukocyte elastase (HLE). The most potent inhibitor identified was 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione, demonstrating significant activity against HLE (Kerrigan & Shirley, 1996).

Green Synthesis of Isoindoline-1,3-Dione Derivatives

The Water Extract of Onion Peel Ash (WEOPA) method has been used for the efficient green synthesis of isoindoline-1,3-dione derivatives. This approach offers advantages such as the non-usage of external acids, a recyclable catalytic system, cost-effectiveness, and moderate to good yields by reacting various anilines with phthalic anhydride. This method is significant for avoiding harmful reagents and providing an alternative for bio-waste management (Journal et al., 2019).

Vibrational Properties and Molecular Structure

Studies have focused on the vibrational properties and molecular structure of 1-H-isoindole-1,3(2H)-dione derivatives. Spectral and structural changes of these compounds and their derivatives have been observed through IR spectra, revealing insights into their molecular structure and potential applications (Binev et al., 1999).

Anticancer Activity

Recent research has evaluated the anticancer activity of isoindole-1,3(2H)-dione derivatives, showing that these compounds have cytotoxic effects on various cancer cells. The activity varies depending on the substituents attached to the isoindole-1,3(2H)-dione structure, indicating the potential of these derivatives as chemotherapeutic agents (Tan et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- involves the reaction of 3-(4-methylphenylsulfonyloxy)propan-1-ol with phthalic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3-(4-methylphenylsulfonyloxy)propan-1-ol", "Phthalic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(4-methylphenylsulfonyloxy)propan-1-ol (1.0 equiv) and phthalic anhydride (1.1 equiv) in a suitable solvent such as toluene or xylene.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain the desired compound, 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-." ] } | |

Numéro CAS |

88597-06-2 |

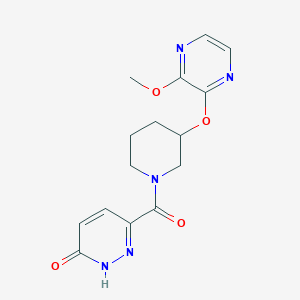

Nom du produit |

1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- |

Formule moléculaire |

C18H17NO5S |

Poids moléculaire |

359.4 |

Nom IUPAC |

3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |

Clé InChI |

HXCZYABFGDIBGE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B2549786.png)

![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2549788.png)

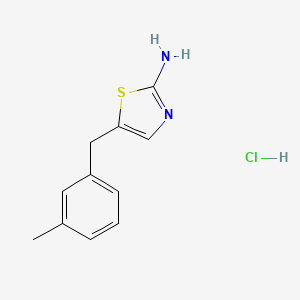

![N-(3-chlorophenyl)-2-[(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2549792.png)

![tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate](/img/structure/B2549796.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2549798.png)

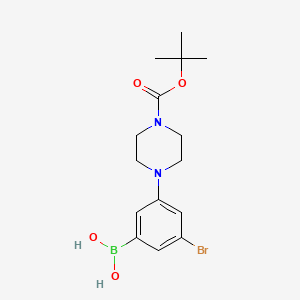

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2549799.png)

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2549806.png)

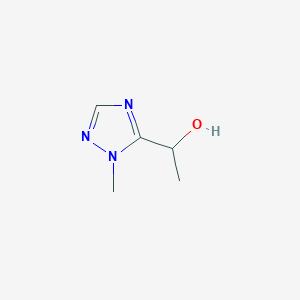

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)